molecular formula C9H14O B107354 1-Cyclohexyl-2-propen-1-one CAS No. 2177-34-6

1-Cyclohexyl-2-propen-1-one

Cat. No. B107354
CAS RN: 2177-34-6
M. Wt: 138.21 g/mol
InChI Key: WXOZSJIRHYARIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohexenone derivatives often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 2-phenyl-2,5-cyclohexadien-1-ones is achieved through Birch reduction alkylation methodology, starting from methyl phenylbenzoates . Similarly, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone involves a series of reactions confirmed by various spectrophotometric techniques . These methods provide a framework for the potential synthesis of 1-Cyclohexyl-2-propen-1-one, which may involve analogous strategies.

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives is often confirmed using techniques such as NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . Computational studies, such as TD-DFT, are also employed to investigate the molecular structure and compare it with experimental data . These techniques would be essential in analyzing the molecular structure of 1-Cyclohexyl-2-propen-1-one to ensure the accuracy of the synthesized compound.

Chemical Reactions Analysis

Cyclohexenone derivatives undergo various chemical reactions, including photochemical rearrangements and cycloaddition reactions. For example, 2-phenyl-2,5-cyclohexadien-1-ones undergo regiospecific photorearrangements to give highly substituted phenols . Additionally, 6-alkenyl-3-phenylcyclohex-2-en-1-ones can undergo [2 + 2] cycloaddition reactions, which are influenced by biradical conformation control . These studies suggest that 1-Cyclohexyl-2-propen-1-one could also participate in similar photochemical and cycloaddition reactions, potentially leading to interesting products.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives are influenced by their molecular structure. For example, the presence of substituents on the cyclohexenone ring can affect the compound's reactivity and physical properties. The recyclable catalyzed oxidation of cyclohexene to trans-1,2-cyclohexanediol demonstrates the potential for efficient and eco-friendly transformations of such compounds . The analysis of 1-Cyclohexyl-2-propen-1-one would involve studying its reactivity, solubility, melting point, and other relevant physical properties to understand its behavior in various conditions.

Scientific Research Applications

Alpha(2) Adrenoceptor Agonists

  • Cyclohexylamino oxazoline derivatives, analogous to 1-Cyclohexyl-2-propen-1-one, have been identified as potent alpha(2) adrenoceptor agonists, with specific compounds showing selective activity for alpha(2c) receptors (Wong et al., 2000).

Electrochemical Reductive Coupling

  • The electrochemical reductive coupling of 2-cyclohexen-1-one, a structurally similar compound, has been achieved using ionic liquid and water, yielding 1,6-diketones. This method provides an environmentally friendly alternative to traditional solvent-based processes (Jones et al., 2012).

Epoxidation Mechanisms

  • Studies on the epoxidation of 2-cyclohexen-1-one provide insights into the nucleophilic addition being the rate-limiting step in such reactions, which could inform the application of similar reactions in organic synthesis (Christian et al., 2007).

DNA-Binding Properties

  • Research on 1-Cyclohexyl-3-tosylurea, a compound containing the cyclohexyl group, highlights its ability to bind to DNA via a groove binding mode, suggesting potential applications in biochemistry and pharmacology (Xi et al., 2008).

Selective Allylic Oxidation

  • Nitrogen-doped carbon nanotubes have been used for the selective allylic oxidation of cyclohexene to 2-cyclohexen-1-one, demonstrating the potential of metal-free catalysts in organic synthesis (Cao et al., 2014).

Synthesis of Substituted Cyclohexenones

  • The Claisen-Schmidt condensation has been used to synthesize substituted cyclohexenones, highlighting the versatility of this method in creating derivatives of cyclohexenone for various applications (Al-Hamdany, 2010).

Positron Emission Tomography Radiotracers

  • Analogues of σ receptor ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine have been explored for potential use as radiotracers, demonstrating the application of cyclohexyl derivatives in diagnostic imaging (Abate et al., 2011).

Reactive Distillation in Nylon Production

  • Modelling of reactive distillation for purifying cyclohexanone, a compound related to cyclohexenone, illustrates its importance in producing high-quality nylon fibers (Lorenzo et al., 2016).

Safety And Hazards

The safety data sheet for 1-Cyclohexyl-2-propen-1-one suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . In case of contact, it’s advised to wash off with soap and plenty of water and consult a physician .

properties

IUPAC Name

1-cyclohexylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOZSJIRHYARIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176172
Record name 1-Cyclohexyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-2-propen-1-one

CAS RN

2177-34-6
Record name 1-Cyclohexyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-2-propen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-2-propen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the stirring solution of N-methyl-N-methoxy-cyclohexanecarboxamide (0.05 mol, 8.5 g) in 150 ml anhydrous THF at −10-0° C. (ice-NaCl bath) the solution of vinyl magnesium bromide (1M in THF, 0.1 mol, 100 ml) was added dropwise. The resulting mixture was stirred at 0° C. for 1 h (white solid formed), then at rt for 4 h (the solid dissolved). The resulting solution was added slowly by cannula into a well-cooled Erlenmeyer flask equipped with magnetic stirrer and thermometer, containing 0.5 L saturated aqueous NH4Cl, with such speed that the temperature stays between 0° C. and +10° C., at vigorous stirring. At higher temperatures oligomerization of the product occurs. The phases were separated; the aqueous one extracted with EtOAc (3×100 ml), and the combined organic extracts were washed with sat. aq. NH4Cl until pH<7 (5×50 ml, carefully removing all the N,O-dimethylhydroxylamine product), then washed with brine (100 ml), dried with Na2SO4, and concentrated under vacuum >80 mbar (taking care not to evaporate the volatile product). Yield 11.8 g of yellow oil containing pure vinylcyclohexylketone. Used in the next reaction without purification as 0.05 mol. 1H NMR (400 MHz, CDCl3) δ 6.41 (dd, 1H, 17.5 Hz, 10.3 Hz, Z—H—CH═C), 6.25 (dd, 1H, 17.5 Hz, 1.4 Hz, E-H—CH═C), 5.74 (dd, 1H, 10.3 Hz, 1.4 Hz, CO—CH═C), 2.60 (m, 1H, cyclohexyl CH—CO), 1.9-1.7 (m, 3H, cyclohexyl), 1.7-1.5 (m, 2H, cyclohexyl), 1.4-1.2 (m, 5H, cyclohexyl).
Quantity
8.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

As for 1-cyclohexyl-2-propen-1-one (known compound), 1-cyclohexyl-2-methyl-2-propen-1-ol which is used as starting substance is subjected to Oppenauer oxidation with tripropoxyaluminum in acetone, to yield 1-cyclohexyl-2-propen-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-2-propen-1-one
Reactant of Route 3
1-Cyclohexyl-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
1-Cyclohexyl-2-propen-1-one
Reactant of Route 6
1-Cyclohexyl-2-propen-1-one

Citations

For This Compound
2
Citations
EI Mammadov, VA Huseynova… - Azerbaijan Chemical …, 2022 - cyberleninka.ru
… Preparation of 1-cyclohexyl-2-propen-1-one (IIa). 100 ml of … 1-cyclohexyl-2-propen-1-one is obtained by distillation under … 13.8g (0.1 mol) of 1-cyclohexyl-2-propen-1-one (Ila) and 30 ml …
Number of citations: 0 cyberleninka.ru
T Satoh, T Kumagawa, A Sugimoto… - Bulletin of the Chemical …, 1987 - journal.csj.jp
The α,β-epoxy sulfoxides easily derived from carbonyl compounds and 1-chloro-3-phenylthiopropyl phenyl sulfoxide were treated with sodium benzeneselenolate to give β-phenylthio …
Number of citations: 34 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.